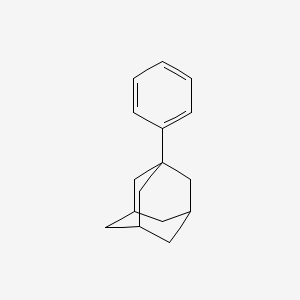
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocyclic compound . This compound is likely to have a variety of potential applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved using the modified Pictet–Spengler reaction . Another method involves the Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a dihydroisoquinoline group, a sulfonyl group, and a fluorobenzamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The compound’s reactivity may be influenced by the presence of the dihydroisoquinoline group, the sulfonyl group, and the fluorobenzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The compound is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Direct C(sp³)-H functionalization through oxidative coupling is an efficient strategy for incorporating functional groups at specific positions without the need for substrate preactivation. While transition metal catalysts are commonly employed for this process, recent efforts have focused on achieving metal-free C(sp³)-H functionalization . The compound , with its unique structure, offers exciting possibilities across various fields.
Medicinal Chemistry and Drug Development
α-Cyano-THIQ Derivatives: The compound’s α-cyano-THIQ motif makes it relevant in medicinal chemistry. α-Substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) appear in several biologically active natural products and pharmaceutical compounds. Notable examples include:
- 1CTIQ (1, α-cyano-THIQ) : A monoamine oxidase inhibitor .
- Noscapine (2, α-hydroxymethyl THIQ) : Used as an antitussive and potential anticancer agent .
- Ecteinascidin 743 (3) : Contains α-hydroxymethyl and α-carboxylic THIQs, serving as an anticancer agent .
- Praziquantel (4) : An anthelmintic drug with an α-aminomethyl THIQ structure .
Natural Product Synthesis
Formal Total Synthesis of (±)-Calycotomine: The compound’s synthetic utility was demonstrated in a concise three-step formal total synthesis of (±)-calycotomine. By employing readily removable N-acyl/sulfonyl groups as protecting groups, this method allows access to diverse natural products .
Future Prospects
Given its versatile reactivity and potential applications, further exploration of this compound could lead to novel drug candidates, bioactive molecules, and synthetic pathways.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ It binds to the receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The inhibition of PPARδ affects various biochemical pathways. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Therefore, the inhibition of PPARδ can potentially impact these pathways, leading to changes in cellular metabolism and inflammatory responses .
Result of Action
The inhibition of PPARδ by this compound can lead to changes in cellular metabolism and inflammatory responses. These changes can potentially have therapeutic effects in conditions such as metabolic disorders and inflammation-related diseases . .
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZKMLHRAXZTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

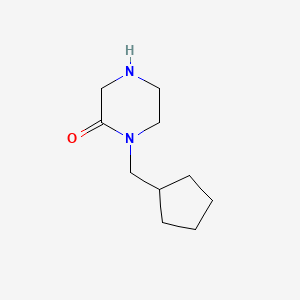
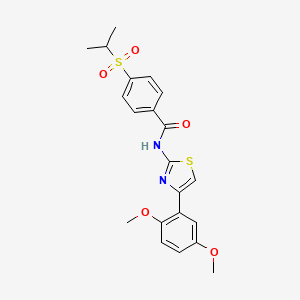
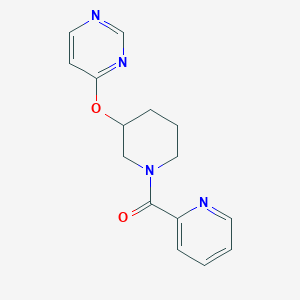
![4-{2-[(2,4-Difluorophenyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B2810424.png)
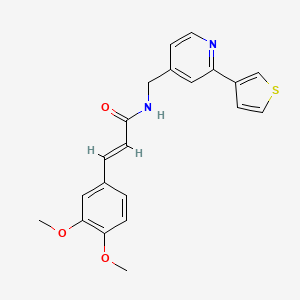
![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2810427.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2810431.png)
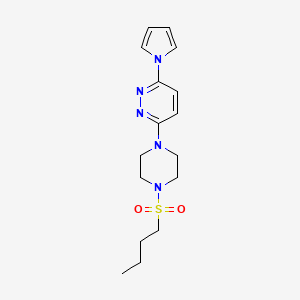
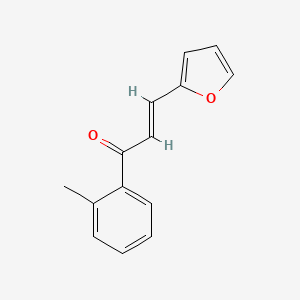
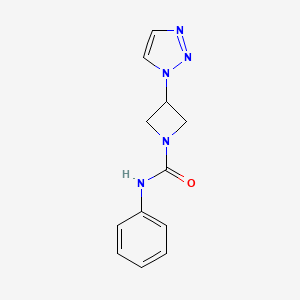
![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)urea](/img/structure/B2810439.png)
